(6-Bromoquinolin-8-yl)methanamine

Catalog No.
S14082501
CAS No.
M.F
C10H9BrN2
M. Wt
237.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromoquinolin-8-yl)methanamine

Product Name

(6-Bromoquinolin-8-yl)methanamine

IUPAC Name

(6-bromoquinolin-8-yl)methanamine

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

InChI

InChI=1S/C10H9BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2

InChI Key

VHPSJNULSGHHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CN)Br

(6-Bromoquinolin-8-yl)methanamine is a chemical compound characterized by the molecular formula C10H9BrNC_{10}H_{9}BrN. It appears as a white to off-white powder and exhibits solubility in various organic solvents, including ethanol and methanol. This compound belongs to the quinoline class, which is known for its diverse chemical and biological properties. The presence of the bromine atom at the 6-position of the quinoline ring contributes to its unique reactivity and potential applications in scientific research, particularly in medicinal chemistry and materials science .

  • Oxidation: This compound can be oxidized to yield various quinoline derivatives, which may possess different functional groups, enhancing their reactivity and biological activity.
  • Reduction: Reduction reactions can convert (6-Bromoquinolin-8-yl)methanamine into other derivatives, potentially modifying its biological properties or reactivity.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives tailored for specific applications.

Research has indicated that (6-Bromoquinolin-8-yl)methanamine exhibits significant biological activities. Compounds derived from quinoline structures are often studied for their antimicrobial, antiviral, and anticancer properties. The unique structural features of (6-Bromoquinolin-8-yl)methanamine may enhance its interaction with biological targets, making it a candidate for further pharmacological studies . Specifically, quinoline derivatives have been shown to interact with various biochemical pathways, including those involved in cell signaling and apoptosis, which are critical in cancer therapy .

The synthesis of (6-Bromoquinolin-8-yl)methanamine typically involves several key steps:

  • Bromination: Starting from 8-hydroxyquinoline or other related compounds, bromination is performed using bromine in an organic solvent under controlled conditions to introduce the bromine atom at the 6-position.
  • Amination: Following bromination, the resulting compound can undergo reductive amination with formaldehyde and an amine source (such as methanamine) to form (6-Bromoquinolin-8-yl)methanamine .
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for subsequent applications.

(6-Bromoquinolin-8-yl)methanamine has several applications across various fields:

  • Medicinal Chemistry: Its potential as an antimicrobial or anticancer agent makes it a subject of interest in drug development.
  • Material Science: The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties.
  • Biochemical Research: It is utilized in studies aimed at understanding the biochemical pathways influenced by quinoline derivatives, contributing to advancements in pharmacology and toxicology .

Interaction studies involving (6-Bromoquinolin-8-yl)methanamine focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how (6-Bromoquinolin-8-yl)methanamine interacts with proteins or enzymes associated with disease pathways.
  • In Vitro Assays: To evaluate its biological activity against specific pathogens or cancer cell lines, providing insight into its therapeutic potential.

Such studies are crucial for elucidating the mechanisms by which this compound exerts its biological effects and for guiding further development into potential therapeutic agents .

(6-Bromoquinolin-8-yl)methanamine can be compared with several similar compounds that share structural features but differ in functional groups or substituents. Notable comparisons include:

Compound NameStructural FeaturesUnique Properties
8-HydroxyquinolineHydroxyl group at position 8Known for chelation properties with metal ions
6-Bromo-8-aminoquinolineAmino group instead of methanaminePotentially enhanced biological activity
5,7-Dibromo-8-hydroxyquinolineTwo bromine atoms at different positionsIncreased reactivity due to multiple halogen substituents
7-BromoquinolineBromine at position 7Different biological activity profile compared to (6-Bromoquinolin-8-yl)methanamine

These compounds illustrate the diversity within the quinoline family and highlight how variations in substituents can significantly impact their chemical behavior and biological activity. The unique positioning of the bromine atom and the amine group in (6-Bromoquinolin-8-yl)methanamine distinguishes it from these related compounds, potentially endowing it with distinct properties beneficial for specific applications .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

235.99491 g/mol

Monoisotopic Mass

235.99491 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types